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Abstract

This technical guide provides a comprehensive examination of Ethyl octahydro-2H-
quinolizine-3-carboxylate, CAS number 76211-05-7. The document is structured to serve
researchers, scientists, and drug development professionals by detailing the compound's
chemical and physical properties, outlining a plausible synthetic pathway with mechanistic
insights, and describing robust analytical methods for its characterization. While specific
biological data for this molecule is sparse, this guide contextualizes its potential by exploring
the well-documented bioactivities of the broader quinolizidine alkaloid class. The content herein
is grounded in established chemical principles and supported by authoritative references to
ensure scientific integrity and practical utility.

Introduction: The Quinolizidine Alkaloid Scaffold

Quinolizidine alkaloids (QAs) are a significant class of nitrogen-containing heterocyclic
compounds defined by the 1-azabicyclo[4.4.0]decane core structure.[1] These specialized
metabolites, biosynthesized from L-lysine, are found in various plant and animal species,
including frogs and sponges.[1][2] The quinolizidine family is structurally diverse,
encompassing fused heterocycles like matrine and bridged systems such as sparteine and
lupanine.[2][3]

The rigid, bicyclic nature of the quinolizidine scaffold provides a three-dimensional framework
that is of great interest in medicinal chemistry. Compounds containing this moiety have
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demonstrated a vast array of pharmacological effects.[1] Documented biological activities
include anticancer, anti-inflammatory, antiviral, antibacterial, anti-arrhythmic, and antifibrotic
properties.[1][3] This broad spectrum of activity makes the quinolizidine skeleton a privileged
scaffold in drug discovery, and synthetic derivatives like Ethyl octahydro-2H-quinolizine-3-
carboxylate represent key starting points for developing novel therapeutic agents.[2]

Chemical Identity and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application in research.
Ethyl octahydro-2H-quinolizine-3-carboxylate is identified by the CAS number 76211-05-7.
[4][5] Its key chemical and physical properties, derived from computational models and supplier
data, are summarized below.

Table 1: Chemical and Physical Properties of Ethyl octahydro-2H-quinolizine-3-carboxylate
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Property Value Source
CAS Number 76211-05-7 [4][516117118]
Molecular Formula C12H21NO2 [4115][6]
Molecular Weight 211.30 g/mol [41[5]
ethyl 2,3,4,6,7,8,9,9a-
IUPAC Name octahydro-1H-quinolizine-3- [4]
carboxylate
3-Ethoxycarbonylquinolizidine,
Synonyms Octahydro-2H-quinolizine-3- [4][5]

carboxylic acid ethyl ester

Canonical SMILES

CCOC(=0)C1CCC2CCCCN2
C1

[4]1[5]

InChlKey

ICWZXKPBSHGFEO-
UHFFFAOYSA-N

[4]

Topological Polar Surface Area

(TPSA) 29.54 A2 [5]
logP (Computed) 1.814-1.9 [41[5]
Hydrogen Bond Acceptors 3 [5]
Hydrogen Bond Donors 0 [5]
Rotatable Bonds 2 [5]

Purity

>97% (Typical from

commercial suppliers)

[5]

Storage Conditions

Sealed in dry, 2-8°C

[5]

Synthesis and Mechanistic Rationale

While specific peer-reviewed syntheses for this exact molecule are not prevalent, a logical and
robust synthetic strategy can be designed based on fundamental principles of organic
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chemistry, particularly for constructing bicyclic nitrogen heterocycles. The following proposed
pathway relies on a key intramolecular cyclization reaction.

Retrosynthetic Analysis

The causality behind our synthetic design begins with a retrosynthetic analysis. The target
molecule, an ester-substituted quinolizidine, can be disconnected via a reduction and
decarboxylation sequence from a bicyclic 3-keto ester. This intermediate is a classic product of
an intramolecular Dieckmann condensation. The precursor for this cyclization would be a linear
piperidine derivative bearing two ester functionalities at appropriate positions, which can be
assembled from commercially available starting materials like 2-piperidineethanol and an
appropriate acrylate derivative.

Ethyl octahydro-2H-quinolizine-3-carboxylate
(CAS 76211-05-7)

Reduction &
Pecarboxylation

Y

(Bicyclic B-Keto EsteD

Dieckmann
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Caption: Retrosynthetic pathway for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Experimental Protocol: A Step-by-Step Workflow

This protocol is a self-validating system; successful isolation and characterization of the
intermediates at each stage confirm the viability of the subsequent step.

Step 1: Michael Addition to form Diester Precursor

o Rationale: This step constructs the linear carbon-nitrogen backbone required for cyclization.
The secondary amine of the piperidine ring acts as a nucleophile in a conjugate addition to
the electron-deficient alkene of ethyl acrylate.

e In a round-bottom flask, dissolve 2-piperidineethanol (1.0 eq) in ethanol (5 mL per mmol).
e Add ethyl acrylate (1.1 eq) dropwise to the stirred solution at room temperature.
o Heat the mixture to a gentle reflux (approx. 80°C) and maintain for 12-18 hours.

e Monitor reaction completion via Thin Layer Chromatography (TLC), observing the
consumption of the starting materials.

» Upon completion, cool the reaction and remove the solvent under reduced pressure to yield
the crude diester precursor. This intermediate is often sufficiently pure for the next step.

Step 2: Intramolecular Dieckmann Condensation

o Rationale: This is the key ring-forming step. A strong base (sodium ethoxide) deprotonates
the a-carbon of one ester group, creating a nucleophilic enolate that attacks the carbonyl of
the other ester group, forming the second six-membered ring.

 In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve the crude
diester from Step 1 in anhydrous toluene (10 mL per mmol).

e Add sodium ethoxide (1.5 eq) portion-wise to the stirred solution at room temperature.
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o Heat the mixture to reflux (approx. 110°C) for 4-6 hours. The formation of a solid precipitate
is often observed.

e Monitor the formation of the (3-keto ester intermediate by TLC.

e Cool the mixture to 0°C and cautiously quench by adding a saturated aqueous solution of
ammonium chloride until the mixture is acidic.

o Perform a liquid-liquid extraction with ethyl acetate (3x volumes). Combine the organic
layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

Step 3: Hydrolysis, Decarboxylation, and Reduction

o Rationale: The B-keto ester is unstable and is typically converted to the final stable product.
Acidic hydrolysis cleaves the ester, and the resulting 3-keto acid readily loses CO2 upon
heating (decarboxylation). The resulting enamine/iminium intermediate is then reduced to the
fully saturated quinolizidine ring system.

» To the crude bicyclic B-keto ester from Step 2, add 6M hydrochloric acid.
e Heat the mixture to reflux for 8-12 hours to ensure complete hydrolysis and decarboxylation.

o Cool the reaction to room temperature and basify with a strong base (e.g., 10M NaOH) to pH
> 12.

o Extract the aqueous layer with dichloromethane (3x volumes). Dry the combined organic
layers and concentrate to yield the crude unsaturated quinolizine intermediate.

o Dissolve the crude intermediate in methanol and add a catalytic amount of Platinum(IV)
oxide (Adam's catalyst).

o Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir
vigorously at room temperature until hydrogen uptake ceases.

« Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the
filtrate to yield the crude final product.

Step 4: Purification
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» Rationale: Final purification is essential to meet the standards required for research
applications (typically 297%).

 Purify the crude product from Step 3 using flash column chromatography on silica gel.

» Elute with a gradient of ethyl acetate in hexanes, containing 1% triethylamine to prevent
peak tailing of the basic amine product.

o Combine the fractions containing the pure product (as determined by TLC) and remove the
solvent under reduced pressure to yield Ethyl octahydro-2H-quinolizine-3-carboxylate as
a purified oil or solid.

Step 3: Hydrolysis,
Decarboxylation,
& Reduction

Pure Product
(CAS 76211-05-7)

Starting Materials o
(2-Piperidineethanol, Step 1: Michael Addition P N
Condensation

Ethyl Acrylate)

Step 4: Column
Chromatography

Click to download full resolution via product page

Caption: Proposed synthetic workflow for Ethyl octahydro-2H-quinolizine-3-carboxylate.

Analytical Characterization

To validate the identity and purity of the synthesized compound, a suite of standard analytical
techniques should be employed. The expected results are outlined below.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum should feature a characteristic triplet (at ~1.2 ppm, 3H) and quartet
(at ~4.1 ppm, 2H) for the ethyl ester group. The remainder of the spectrum will consist of a
series of complex, overlapping multiplets between ~1.0-3.5 ppm, corresponding to the 16
protons on the saturated bicyclic ring system.

o 13C NMR: Key signals are expected around 173 ppm (ester carbonyl), 60 ppm (-
OCH2CHs), and 14 ppm (-OCH2CHs). Multiple signals in the 20-60 ppm range will
correspond to the nine distinct carbons of the quinolizidine core.
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Infrared (IR) Spectroscopy: A prominent, strong absorption band should be observed in the
range of 1730-1740 cm~1, which is characteristic of the C=0 stretch of a saturated aliphatic
ester. Aliphatic C-H stretching vibrations will be visible in the 2850-2950 cm~1 region.

Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed
should be the protonated molecule [M+H]* at an m/z value of approximately 212.3. The
exact mass measurement should align with the calculated exact mass of 211.1572 g/mol .[4]

Chromatography (HPLC/GC-MS): High-Performance Liquid Chromatography (HPLC) using
a C18 column can be used to assess purity, which should be =97% for most research
applications. Gas Chromatography-Mass Spectrometry (GC-MS) is also suitable and will
provide both purity data and mass confirmation.

Potential Applications and Future Directions

Given the extensive biological activities reported for the quinolizidine alkaloid class, Ethyl

octahydro-2H-quinolizine-3-carboxylate is best viewed as a versatile chemical scaffold for

drug discovery programs.[1][2] The ester functionality serves as a convenient chemical handle

for further modification.

Scaffold for Library Synthesis: The ester can be hydrolyzed to the corresponding carboxylic
acid, which can then be coupled with a diverse range of amines to generate an amide library.
Alternatively, the ester can be reduced to an alcohol, providing another point for
diversification. These new analogues can be screened for a variety of biological targets.

Probing Pharmacological Space: The parent scaffold is known to be associated with
anticancer, anti-inflammatory, and antiviral activities.[1][3] Systematic modification of the core
structure of Ethyl octahydro-2H-quinolizine-3-carboxylate could lead to the discovery of
novel agents with enhanced potency or selectivity in these therapeutic areas.[9][10]

Agrochemical Research: Many alkaloids exhibit insecticidal properties.[2][10] Derivatives of
this compound could be explored for applications in agriculture as novel pesticides or
herbicides.

Future work should focus on the stereoselective synthesis of the different isomers of this

compound, as stereochemistry often plays a critical role in biological activity. A comprehensive
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screening of a library derived from this scaffold against various cell lines and enzyme targets is
a logical next step to unlock its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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